molecular formula C3H3NOS2 B7760675 2-sulfanyl-1,3-thiazol-4-one

2-sulfanyl-1,3-thiazol-4-one

Cat. No.: B7760675
M. Wt: 133.20 g/mol
InChI Key: KIWUVOGUEXMXSV-UHFFFAOYSA-N
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Description

2-Sulfanyl-1,3-thiazol-4-one, more widely recognized in scientific literature as Rhodanine , is a five-membered heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and drug discovery research. This structure is a key building block for synthesizing a wide array of derivatives with diverse biological activities. Rhodanine derivatives are extensively investigated for their antimicrobial properties , showing promise as lead compounds for developing new agents against drug-resistant bacterial and fungal pathogens. Furthermore, the rhodanine core is a significant pharmacophore in the search for novel anticancer agents , with its ability to disrupt critical cellular processes in cancer cells. The core structure of related 1,3-thiazolidin-4-ones can exhibit specific conformational features, such as an envelope puckering, which can influence its interaction with biological targets . The reactivity of the sulfanyl (thiol) group and the carbonyl group makes rhodanine a versatile intermediate for chemical modifications and for exploring structure-activity relationships (SAR). As a heterocycle, it is considered a bioisostere for pyrimidine and other rings, a strategy often used to optimize the lipophilicity, bioavailability, and binding affinity of potential drug candidates . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-sulfanyl-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NOS2/c5-2-1-7-3(6)4-2/h1H2,(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWUVOGUEXMXSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N=C(S1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N=C(S1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The synthesis begins with the preparation of a thioamide precursor, often derived from the thionation of acetamide derivatives using Lawesson’s reagent. For example, thionation of 2-iodoacetamide with Lawesson’s reagent in refluxing toluene yields the intermediate thioamide, which subsequently undergoes cyclization with α-haloketones (e.g., phenacyl bromides) in ethanol or methanol under basic conditions. Sodium hydroxide or potassium carbonate is typically used to deprotonate the thioamide, facilitating nucleophilic attack on the α-haloketone.

Reaction conditions are critical for optimizing yield. Studies demonstrate that refluxing at 80–90°C for 6–12 hours in alcoholic solvents achieves conversions exceeding 75%. The choice of solvent also impacts product purity; polar aprotic solvents like dimethylformamide (DMF) may enhance reaction rates but complicate purification.

Representative Protocol

A standardized laboratory-scale procedure involves:

  • Dissolving 2-mercaptoacetamide (10 mmol) in ethanol (50 mL).

  • Adding potassium carbonate (12 mmol) and phenacyl bromide (10 mmol).

  • Refluxing the mixture at 85°C for 8 hours.

  • Quenching with ice water and extracting with ethyl acetate.

  • Purifying the crude product via column chromatography (silica gel, hexane/ethyl acetate).

This method yields this compound derivatives with substituents at the 2- and 4-positions, depending on the α-haloketone used.

Condensation with Aldehydes

Aldehyde condensation offers a route to functionalize the thiazole ring at the 5-position, introducing aryl or alkylidene groups. This method is particularly valuable for generating Schiff base derivatives with enhanced biological activity.

Reaction Design and Substrate Scope

The condensation of this compound with aldehydes proceeds under basic conditions, typically using sodium hydroxide or potassium carbonate in ethanol or methanol. For instance, 3,4-dichlorobenzaldehyde reacts with 2-mercapto-1,3-thiazol-4-one in ethanol under reflux to form (5E)-5-(3,4-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one. The reaction mechanism involves base-mediated deprotonation of the thiol group, followed by nucleophilic attack on the aldehyde carbonyl, culminating in dehydration to form the α,β-unsaturated ketone.

Table 1: Condensation Reactions of this compound with Selected Aldehydes

AldehydeSolventBaseTime (h)Yield (%)
4-IsopropoxybenzaldehydeEthanolK₂CO₃1082
3,4-DichlorobenzaldehydeMethanolNaOH878
4-NitrobenzaldehydeEthanolPiperidine1265

Data adapted from.

Steric and Electronic Effects

Electron-withdrawing groups on the aldehyde (e.g., nitro, chloro) enhance electrophilicity, accelerating condensation but potentially reducing yields due to side reactions. Conversely, electron-donating groups (e.g., isopropoxy) require longer reaction times but improve product stability. Steric hindrance from ortho-substituted aldehydes necessitates higher temperatures or catalytic additives such as piperidine.

Cyclization of Thiosemicarbazides

Intramolecular cyclization of thiosemicarbazides provides an alternative route, particularly for synthesizing 2-amino-1,3-thiazol-4-one derivatives. While less common for 2-sulfanyl variants, this method has been adapted by modifying reaction conditions.

Synthetic Pathway

Thiosemicarbazides, prepared from the reaction of thiosemicarbazide with carbonyl halides, undergo base-mediated cyclization. For example, treatment of N-(4-methylphenyl)thiosemicarbazide with potassium hydroxide in ethanol at reflux induces cyclization to form the thiazole ring.

Limitations and Modifications

Yields for this method are generally lower (50–60%) compared to Hantzsch condensations, attributed to competing side reactions such as oxidation of the thiol group. Recent advancements employ inert atmospheres (N₂ or Ar) and radical inhibitors to suppress disulfide formation, improving yields to 70–75%.

Industrial-Scale Production

While laboratory methods prioritize flexibility, industrial production of this compound emphasizes cost-efficiency and scalability.

Continuous-Flow Reactors

Continuous-flow systems mitigate exothermic risks associated with large-scale Hantzsch condensations. A patented process involves:

  • Mixing thioamide and α-haloketone streams in a T-shaped mixer.

  • Passing the mixture through a heated reactor coil (90°C, 10-minute residence time).

  • Separating the product via in-line liquid-liquid extraction.

This method reduces reaction time from hours to minutes and achieves yields >85% with minimal purification.

Solvent Recovery and Waste Management

Industrial protocols emphasize solvent recycling, particularly ethanol and methanol, via distillation. Waste streams containing inorganic bases (e.g., K₂CO₃) are neutralized with acetic acid, precipitating salts for safe disposal.

Analytical Characterization

Confirming the structure and purity of this compound derivatives requires multimodal analysis.

Table 2: Spectroscopic Data for this compound

TechniqueKey Signals
¹H NMR δ 8.54 (s, 1H, C₅-H), δ 3.12 (s, 1H, -SH)
¹³C NMR δ 180.2 (C=O), δ 122.4 (C₅)
FT-IR 1685 cm⁻¹ (C=O), 2550 cm⁻¹ (-SH)
ESI-MS m/z 133.20 [M+H]⁺

Data compiled from .

Chemical Reactions Analysis

Types of Reactions

2-sulfanyl-1,3-thiazol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiazole derivatives, which have diverse applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

Antimicrobial Activity

2-Sulfanyl-1,3-thiazol-4-one exhibits notable antimicrobial properties. Various derivatives of this compound have been synthesized and tested against a range of pathogens, including bacteria and fungi. The following table summarizes the antimicrobial efficacy of selected derivatives:

Compound DerivativeTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound 1Staphylococcus aureus50 μg/mL
Compound 2Escherichia coli100 μg/mL
Compound 3Candida albicans25 μg/mL
Compound 4Pseudomonas aeruginosa75 μg/mL

Research indicates that the thiazole ring contributes to the inhibition of bacterial growth by interfering with essential metabolic pathways, such as cell wall synthesis and DNA replication .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. Compounds derived from this scaffold have shown cytotoxic effects against several cancer cell lines. The table below presents data on the cytotoxicity of these compounds:

Compound DerivativeCancer Cell LineIC50 (μM)
Compound AHCT116 (Colon cancer)5.0
Compound BMCF-7 (Breast cancer)10.0
Compound CA549 (Lung cancer)15.0

Studies suggest that these compounds induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle regulators .

Antifungal Activity

In addition to antibacterial properties, derivatives of this compound have demonstrated antifungal activity. For instance, certain compounds exhibit significant inhibition against Candida species with MIC values comparable to established antifungal agents like fluconazole .

Drug Development

The unique structural features of this compound make it an attractive candidate for drug development. Its ability to interact with specific molecular targets allows for the design of novel therapeutics aimed at various diseases, including infections and cancers . Researchers are currently investigating its mechanism of action to optimize its pharmacological profile.

Structure-Activity Relationship (SAR) Studies

SAR studies have been pivotal in understanding how modifications to the thiazole structure influence biological activity. For example, substituents on the phenyl ring can enhance antimicrobial potency or selectivity towards specific cancer cell lines . This knowledge aids in the rational design of more effective derivatives.

Material Science

In industry, thiazole derivatives are utilized in developing new materials due to their unique chemical properties. They are incorporated into coatings, adhesives, and polymers to enhance performance characteristics such as durability and resistance to environmental degradation .

Agricultural Applications

Thiazole-based compounds have also been explored for their potential as agrochemicals. Their antifungal properties can be harnessed in crop protection products to combat fungal pathogens affecting agricultural yields .

Case Study 1: Antimicrobial Efficacy Against MDR Pathogens

A study conducted by Mohamed et al. synthesized a series of thiazole derivatives and evaluated their antimicrobial activity against multidrug-resistant (MDR) pathogens. The results indicated that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting their potential use in treating resistant infections .

Case Study 2: Anticancer Activity Assessment

In another study focusing on anticancer properties, researchers assessed a library of thiazole derivatives against various cancer cell lines. The findings revealed that specific modifications led to enhanced cytotoxic effects, particularly against breast and colon cancer cells .

Mechanism of Action

The mechanism of action of 2-sulfanyl-1,3-thiazol-4-one involves its interaction with various molecular targets and pathways. The sulfur atom in the thiazole ring can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and induce cell death in microbial and cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiazolidin-4-one Derivatives with Varied Substituents

Table 1: Key Thiazolidin-4-one Derivatives and Their Properties
Compound Name Molecular Formula Substituents Biological Activity Key Structural Features
2-Sulfanyl-1,3-thiazol-4-one C₃H₃NOS₂ -SH at C2, -O at C4 Broad-spectrum antimicrobial Planar thiazole ring; tautomerism
5-(1,3-Diphenylpyrazol-4-ylmethylene)-2-mercapto-thiazol-4-one C₁₉H₁₃N₃OS₂ Diphenylpyrazole at C5, -SH at C2 Anticancer (targeted kinase inhibition) Extended conjugation; bulky substituent enhances binding affinity
2-Amino-4,5-dihydro-1,3-thiazol-4-one hydrochloride C₃H₅ClN₂OS -NH₂ at C2, saturated C4-C5 bond Neurological applications (GABA modulation) Non-planar ring due to dihydro structure; increased solubility
(5Z)-5-Benzylidene-2-phenyl-1,3-thiazol-4-one C₁₆H₁₁NOS Benzylidene at C5, phenyl at C2 Antifungal, anti-inflammatory Enhanced π-π stacking due to aromatic groups

Key Observations :

  • Substituent Effects : Bulky groups (e.g., diphenylpyrazole in ) improve target selectivity but may reduce solubility. Electron-withdrawing groups (e.g., -Cl in ) enhance stability.
  • Tautomerism : The -SH group in this compound allows prototropic tautomerism, influencing hydrogen-bonding patterns and crystal packing .

Thiochromen-4-one and Triazole Hybrids

Compounds like 7-diethylamino-2-propylsulfanyl-3-(1H-1,2,4-triazol-1-yl)-4H-thiochromen-4-one (C₁₈H₂₂N₄OS₂) incorporate fused rings and triazole moieties, leading to:

  • Enhanced Antifungal Activity : The triazole group facilitates interactions with fungal cytochrome P450 enzymes .
  • Structural Rigidity: The thiochromen-4-one framework increases planarity, improving membrane penetration compared to simpler thiazolidinones .

Substituent-Driven Tautomerism and Crystal Packing

  • Acetoxy Derivatives : In 2-[N-(4-methoxyphenyl)acetamido]-1,3-thiazol-4-yl acetate, the acetoxy group at C4 creates a dihedral angle of 79.22° with the thiazole ring, altering molecular aggregation .
  • Ethylsulfanyl Derivatives : Compounds like 2-ethylsulfanyl-7-fluoro-3-(1H-1,2,4-triazol-1-yl)-4H-thiochromen-4-one (C₁₃H₁₀FN₃OS₂) exhibit intermolecular C–H···O/N hydrogen bonds, stabilizing crystal lattices .

Mechanistic Insights :

  • Antimicrobial Action : The -SH group in rhodanine disrupts bacterial thioredoxin reductase .
  • Anticancer Potential: Bulky substituents (e.g., diphenylpyrazole) enhance apoptosis via kinase inhibition .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-sulfanyl-1,3-thiazol-4-one derivatives to account for tautomeric forms during reaction design?

  • Methodological Answer : To address tautomerism, reaction conditions (e.g., solvent polarity, temperature) should be controlled to stabilize specific tautomeric forms. For example, acetylation of 2-arylaminothiazol-4-ones under anhydrous conditions can favor enol tautomers, leading to selective functionalization at C4 or N6 positions. Monitoring tautomeric equilibria via 1H^1H-NMR (e.g., observing proton shifts at C5 or enolic -OH signals) or FTIR (C=O vs. C-OH stretches) is critical .

Q. What spectroscopic techniques are most effective for characterizing the tautomeric equilibrium of this compound derivatives in solution?

  • Methodological Answer :

  • 1H^1H-NMR : Detect proton environments (e.g., thione vs. thiol signals at ~13–14 ppm for SH groups).
  • FTIR : Differentiate C=O (1680–1720 cm1^{-1}) and C-OH (2500–3300 cm1^{-1}) stretches.
  • UV-Vis : Monitor π→π* transitions influenced by tautomeric shifts.
  • Computational DFT : Validate experimental data by calculating tautomer stability (e.g., Gibbs free energy differences) .

Q. How can preliminary biological screening guide the selection of this compound derivatives for further study?

  • Methodological Answer : Use standardized assays (e.g., MIC for antibacterial activity, MTT for cytotoxicity) to prioritize derivatives. For example, 2-arylaminothiazol-4-ones with IC50_{50} values <10 μM in cancer cell lines (e.g., NCI-60 panel) warrant SAR studies. Include positive controls (e.g., doxorubicin) and validate results across multiple replicates to mitigate false positives .

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